N,N,N',N'-Tetrabutylpropane-1,3-diamine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N,N,N',N'-Tetrabutylpropane-1,3-diamine often involves intricate organic reactions that require precise conditions. For instance, the synthesis of related diamines has been achieved through nitrogen-directed azidation of σ- and π-C-C bonds, a method that provides access to 1,2, 1,3, and 1,4 amido azides as orthogonally protected diamines. This process involves the diazidation of alkenes, cyclopropanes, and cyclobutanes, showcasing the complexity and versatility in synthesizing such compounds (Wang, Nguyen, & Waser, 2021).
Molecular Structure Analysis
The molecular structure of N,N,N',N'-Tetrabutylpropane-1,3-diamine and its analogs can be quite intricate, often involving multiple functional groups and a flexible backbone that can adopt various conformations. For example, Schiff bases derived from similar diamines and aldehydes have been synthesized, which exhibit distinct structural features such as coplanarity between the imino functional group and the adjacent benzene ring, highlighting the diverse structural possibilities within this class of compounds (Khalaji, Foroghnia, Fejfarová, & Dušek, 2013).
Chemical Reactions and Properties
Compounds like N,N,N',N'-Tetrabutylpropane-1,3-diamine can participate in a variety of chemical reactions, owing to their multiple reactive sites. The reactivity can be attributed to the presence of amine groups, which can engage in coordination with metal ions, forming complexes with interesting properties. For instance, zinc(II) halide adducts with 2,2-dimethylpropane-1,3-diamine showcase how these diamines can form complexes with metal ions, leading to compounds with distinct spectroscopic and structural characteristics (Masciocchi, Moret, Sironi, Bruni, Cariati, Pozzi, Manfredini, Menabue, & Benedetti, 1989).
Scientific Research Applications
Electrochemical Generation and Chemical Oxidation
Research by Fuchigami et al. (1980) explored the electrochemical oxidation of diamines, including compounds similar to N,N,N',N'-Tetrabutylpropane-1,3-diamine, resulting in the formation of cyclic hydrazine derivatives. They found that using different anodes like platinum, silver, nickel, and carbon led to various efficiencies in N,N-coupling, highlighting the potential of these diamines in electrochemical applications (Fuchigami et al., 1980).
Intramolecular Hydrogen Bonds
A study by Brzeziński and Zundel (1983) on tetrabutylammonium monosalts of diamines, which are structurally related to N,N,N',N'-Tetrabutylpropane-1,3-diamine, revealed the formation of strong intramolecular NH⋯N hydrogen bonds. These findings are significant for understanding the chemical behavior and stability of such compounds in various environments (Brzeziński & Zundel, 1983).
CO2 Capture Potential
Xiao et al. (2020) investigated the application of tertiary diamines, including compounds structurally similar to N,N,N',N'-Tetrabutylpropane-1,3-diamine, for CO2 capture. Their research demonstrated the potential of these diamines as bicarbonate forming absorbents, contributing to the development of efficient CO2 absorption methods (Xiao et al., 2020).
Synthesis and Magnetic Properties
Research on the synthesis and characterization of metal complexes with diamines, which are structurally related to N,N,N',N'-Tetrabutylpropane-1,3-diamine, has been conducted to understand their magnetic properties. This includes studies by Bhowmik et al. (2010) and Ribas et al. (1994), which contribute to the field of coordination chemistry and materials science (Bhowmik et al., 2010); (Ribas et al., 1994).
properties
IUPAC Name |
N,N,N',N'-tetrabutylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N2/c1-5-9-14-20(15-10-6-2)18-13-19-21(16-11-7-3)17-12-8-4/h5-19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQVCRLEDYPCAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCN(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240557 | |
Record name | N,N,N',N'-Tetrabutylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70240557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetrabutylpropane-1,3-diamine | |
CAS RN |
94107-99-0 | |
Record name | N1,N1,N3,N3-Tetrabutyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94107-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N',N'-Tetrabutylpropane-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094107990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC19166 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N,N,N',N'-Tetrabutylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70240557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetrabutylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Bis(dibutylamino)propane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAC4V5NCG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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